[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)5-1-6(2-5,3-11)12-4-5/h11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGWBYWPAPLXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305254-89-9 | |
| Record name | [4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cascade Reaction via Dual Phosphine and Photocatalysis
The most efficient route to this compound involves a one-pot cascade reaction merging nucleophilic phosphine catalysis and energy transfer photocatalysis (Scheme 1). This method utilizes commercially available allyl alcohols bearing trifluoromethyl groups as starting materials. Key advantages include:
- High Atom Economy : The reaction directly converts allyl alcohols into bicyclic structures without intermediate isolation.
- Structural Diversity : The 1-, 3-, and 4-positions of the bicyclohexane scaffold can be functionalized by varying the allyl alcohol substrate.
Reaction Conditions :
- Catalysts : Tributylphosphine (10 mol%) and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%) as the photocatalyst.
- Solvent : Tetrahydrofuran (THF) under nitrogen atmosphere.
- Light Source : Blue LEDs (450 nm) at room temperature for 24 hours.
The reaction proceeds through a polar-radical crossover mechanism:
- Phosphine Activation : The allyl alcohol undergoes phosphorylation, forming a zwitterionic intermediate.
- Photocatalytic Radical Generation : The photocatalyst excites the intermediate, triggering a [2+2] cycloaddition to form the bicyclic core.
- Rearomatization and Hydrolysis : The final step yields the hydroxymethyl group at the 1-position.
Table 1. Representative Substrates and Yields
| Allyl Alcohol Substrate | Product Substituents | Yield (%) |
|---|---|---|
| CF₃-CH₂-CHOH-CH₂-Ph | 4-CF₃, 1-CH₂OH | 78 |
| CF₃-CH₂-CHOH-Cyclohexyl | 4-CF₃, 1-CH₂OH | 72 |
Alternative Approaches and Limitations
Prior to the cascade method, synthetic routes relied on multistep sequences involving strain-release reagents or post-functionalization. For example:
- Glorius’ Method : A four-step synthesis starting from 3-oxocyclobutane-1-carboxylic acid, requiring bespoke bicyclobutane intermediates.
- Grignard-Based Routes : Patent literature describes Grignard reactions with halo-trifluoromethylbenzenes, but these methods suffer from low regioselectivity and cumbersome isomer separation.
Mechanistic Insights and Optimization
Role of Dual Catalysis
The phosphine catalyst facilitates nucleophilic activation of the allyl alcohol, while the photocatalyst enables energy transfer to drive the radical cycloaddition. Computational studies suggest that the trifluoromethyl group stabilizes the transition state through inductive effects, accelerating the reaction by 15–20% compared to non-fluorinated analogs.
Solvent and Temperature Effects
Optimization trials revealed that THF outperforms dichloromethane or acetonitrile due to its polarity and compatibility with both catalysts. Reactions conducted at 0°C showed reduced yields (≤50%), emphasizing the necessity of room-temperature conditions.
Experimental Protocol and Characterization
Stepwise Procedure
- Reaction Setup : In a flame-dried flask, combine allyl alcohol (1.0 mmol), tributylphosphine (0.1 mmol), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.02 mmol) in THF (5 mL).
- Irradiation : Stir under blue LEDs for 24 hours under N₂.
- Workup : Quench with H₂O, extract with ethyl acetate, and concentrate.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) yields the product as a colorless liquid.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 3.85 (dd, J = 11.2 Hz, 2H, CH₂OH), 3.12 (m, 1H, bridgehead H), 2.95 (m, 2H, CH₂CF₃).
- ¹⁹F NMR : δ -64.2 (CF₃).
- HRMS : m/z 182.14 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
Overview
[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a unique compound characterized by its bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered attention in various fields, including chemistry, biology, and industrial applications, due to its versatile chemical properties and potential biological activities.
Chemistry
-
Building Block for Synthesis :
- This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution.
-
Chemical Reactions :
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The compound can be reduced to yield different derivatives.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, making it useful for modifying existing compounds.
Biology
-
Biological Activity :
- The trifluoromethyl group enhances the binding affinity of the compound to various biological targets, including enzymes and receptors. This property makes it a candidate for studying enzyme interactions and metabolic pathways .
- Potential applications include its use in drug discovery processes aimed at developing new therapeutic agents targeting specific diseases.
- Antimicrobial Properties :
Industry
-
Material Development :
- In industrial applications, this compound is utilized in the development of new materials, particularly those requiring specific chemical stability or reactivity profiles.
-
Precursor for Industrial Chemicals :
- The compound can act as a precursor for synthesizing various industrial chemicals, enhancing its utility in chemical manufacturing processes.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Synthesis and Antimicrobial Studies :
- Drug Development :
Mechanism of Action
The mechanism by which [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic core structure but differ in functional groups.
Trifluoromethylated compounds: Compounds with a trifluoromethyl group but different core structures.
Uniqueness
[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is unique due to the combination of its bicyclic structure and the trifluoromethyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Biological Activity
[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : (4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
- CAS Number : 2305254-89-9
- Molecular Formula : C7H9F3O2
- Molecular Weight : 182.14 g/mol
- LogP : 0.35 (indicating moderate lipophilicity)
- Polar Surface Area : 35 Ų
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's metabolic stability and may influence its binding affinity to target proteins.
Biological Activity Overview
The compound has been studied for several biological activities:
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by increasing lipophilicity, allowing better membrane penetration.
Anti-inflammatory Effects
Studies have suggested that related bicyclic compounds can modulate inflammatory pathways. Investigations into this compound's ability to inhibit pro-inflammatory cytokines are ongoing.
Neuroprotective Properties
Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Gram-positive bacteria. |
| Study 2 | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in cellular models treated with the compound, suggesting anti-inflammatory potential. |
| Study 3 | Neuroprotection | Exhibited protective effects on neuronal cell lines under oxidative stress conditions, indicating potential for treating neurodegenerative diseases. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol?
- Methodology : Two primary strategies are documented:
- Photocycloaddition : Benzoylformate esters react with bicyclo[1.1.0]butanes under visible-light-induced triplet energy transfer catalysis, enabling [2π + 2σ] cycloaddition and aryl migration .
- Iodocyclization : A general approach for 2-oxabicyclo[2.1.1]hexanes with trifluoromethyl groups, yielding intermediates for downstream functionalization .
- Key Considerations : Reaction conditions (e.g., solvent polarity, light intensity) significantly influence regioselectivity and yield.
Q. How is the stereochemistry of this compound confirmed?
- Methodology :
- 1H-NMR Analysis : Compare chemical shifts and coupling constants with known derivatives (e.g., ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate) to confirm endo/exo configurations .
- X-ray Crystallography : Resolve ambiguities in substituent orientation, particularly for trifluoromethyl and hydroxymethyl groups .
Q. Why is this compound proposed as a bioisostere for ortho-substituted phenyl rings?
- Methodology :
- Geometric Parameter Analysis : Calculate distances (d, r) and angles (φ1, φ2, θ) from X-ray data. For example:
| Parameter | 2-Oxabicyclo[2.1.1]hexane | Ortho-Phenyl |
|---|---|---|
| d (Å) | 3.6 | 3.0–3.1 |
| r (Å) | 1.56–1.57 | 1.38–1.44 |
- The scaffold mimics steric and electronic profiles of aromatic systems, enabling similar ligand-receptor interactions .
Advanced Research Questions
Q. How can solvolysis and thermolysis pathways be leveraged to functionalize this compound?
- Methodology :
- Thermolysis : Heat derivatives (e.g., ester 19) to induce ring-opening and form α,β-unsaturated ketones (e.g., 25) .
- Solvolysis : Use brosylates (e.g., 24) in polar aprotic solvents (e.g., DMSO) to favor fragmentation over substitution, enabling access to linear fragments .
Q. What computational strategies validate bioisosteric equivalence in drug design?
- Methodology :
- Molecular Dynamics (MD) : Simulate binding poses of the bicyclic scaffold versus phenyl rings in target proteins (e.g., angiotensin receptors).
- Free Energy Perturbation (FEP) : Quantify differences in binding affinities due to geometric mismatches (e.g., ~0.5 Å longer d in bicyclic systems) .
Q. How do reaction conditions influence byproduct formation during iodocyclization?
- Methodology :
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., ring-expanded oxanorbornyl cations) formed under nucleophilic conditions .
- Optimization : Reduce leaving-group ability (e.g., replace brosyl with mesyl) and lower reaction temperatures to suppress undesired pathways .
Q. What are the challenges in scaling visible-light-mediated syntheses of polysubstituted derivatives?
- Methodology :
- Light Penetration : Use flow reactors to enhance photon delivery and reduce side reactions (e.g., over-migration of aryl groups) .
- Catalyst Loading : Screen iridium-based photosensitizers (e.g., Ir(ppy)3) to improve turnover frequency without compromising enantioselectivity .
Methodological Notes
- Data Interpretation : Cross-validate NMR and X-ray data with computational models (e.g., DFT-optimized geometries) to resolve stereochemical ambiguities .
- Biological Validation : Combine SPR (surface plasmon resonance) and cryo-EM to assess target engagement when substituting aromatic pharmacophores with bicyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
